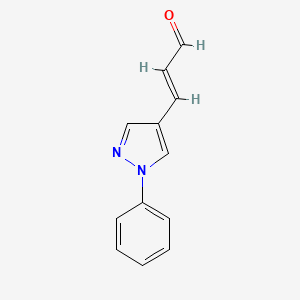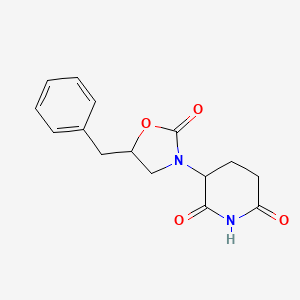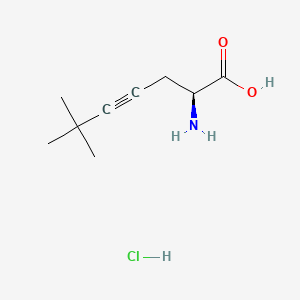
3-(1-Phenyl-1h-pyrazol-4-yl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is an organic compound that features a pyrazole ring substituted with a phenyl group and an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde typically involves the condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with an appropriate acrylating agent. The reaction is often carried out in the presence of a base such as piperidine in ethanol . The reaction conditions are mild, and the product is usually obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3-(1-Phenyl-1H-pyrazol-4-yl)acrylic acid.
Reduction: 3-(1-Phenyl-1H-pyrazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For instance, its cytotoxic effects may involve the induction of apoptosis through the activation of p53-mediated pathways . Additionally, it may inhibit specific enzymes or receptors involved in disease processes .
類似化合物との比較
Similar Compounds
1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-one: Similar structure but with a ketone group instead of an aldehyde.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Phenyl-3-(1H-pyrazol-4-yl)propan-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
3-(1-Phenyl-1H-pyrazol-4-yl)acrylaldehyde is unique due to its combination of a pyrazole ring and an acrylaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various fields.
特性
分子式 |
C12H10N2O |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
(E)-3-(1-phenylpyrazol-4-yl)prop-2-enal |
InChI |
InChI=1S/C12H10N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-10H/b5-4+ |
InChIキー |
JDYMGYXQNWCLRY-SNAWJCMRSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/C=O |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
![Sodium5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13554740.png)








